molecular formula C5H6ClN3S B3284434 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine CAS No. 78504-09-3

2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine

Cat. No. B3284434
CAS RN: 78504-09-3
M. Wt: 175.64 g/mol
InChI Key: UVGQOEDNLWEICY-UHFFFAOYSA-N
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Description

The closest compounds I found are “ethyl 2-chloro-4-methyl-6-(methylthio)pyrimidine-5-carboxylate” and “2-chloro-4-methyl-6-(methylthio)phenol”. These compounds have similar structures to the one you’re interested in .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, density, etc. Here are the properties of some related compounds .

Scientific Research Applications

Chemical Synthesis and Reactions

The compound 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine has been utilized in various chemical syntheses and reactions. For instance, it has served as a substrate in the synthesis of complex chemical structures. One study demonstrated the treatment of 2-chloro-4,5-dihydroimidazolium hydrogen sulfate with ammonium thiocyanate, leading to the formation of certain dihydroimidazo[1,2-a]-1,3,5-triazines, which underwent selective alkylation. These compounds were pivotal for further chemical reactions and analyses (Sa̧czewski & Gdaniec, 1987).

Application in Photoacid Generation

In photochemistry, certain derivatives of 1,3,5-triazine, such as 2-methyl- and 2-(2‘-furylethylidene)-4,6-bis(trichloromethyl)-1,3,5-triazine, are used as photoacid generators in photoresist formulations. These compounds have been studied for their photochemical and photophysical properties under various conditions, which is crucial for understanding and enhancing their application in photoresist technologies (Pohlers et al., 1997).

Antifungal and Antimicrobial Applications

Some derivatives of 1,3,5-triazine, including compounds structurally related to 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine, have been explored for their antifungal and antimicrobial properties. For example, certain 2-(4-nitrobenzothiazol-2′-ylamino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1,3,5-triazines were synthesized and evaluated for antimicrobial activity. These compounds showed promise as antimicrobial agents, indicating the potential of 1,3,5-triazine derivatives in medical and pharmaceutical applications (Sareen et al., 2007).

Dyeing and Textile Industry

In the dyeing and textile industry, derivatives of 2-chloro-s-triazinyl, including 2-chloro-4-methylthio-s-triazinyl, have been synthesized and their reactivity analyzed. These compounds, due to their specific chemical properties, play a significant role in the dyeing process, particularly in terms of fixation to cotton and other materials. The chemical selectivity and exhaust dyeing properties of these dyes have been thoroughly researched, highlighting the importance of triazine derivatives in textile processing (Karapinar et al., 2007).

Safety and Hazards

The safety and hazards of a compound are usually determined by its toxicity, flammability, reactivity, etc. Here is the safety information for some related compounds .

properties

IUPAC Name

2-chloro-4-methyl-6-methylsulfanyl-1,3,5-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3S/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGQOEDNLWEICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium methanethiolate (0.49 g, 7.0 mmol) was added portionwise at 0° C. to a stirred cloudy solution of 2,4-dichloro-6-methyl-1,3,5-triazine (7) (1.04 g, 6.3 mmol) in toluene (10 mL, 94 mmol) over 15 min. After addition, the pale yellow mixture was stirred at the same temperature for another 1 h, and water (10 mL) was added. The separated aqueous layer was extracted with EtOAc (2×20 mL) and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated to give the crude residue which was purified with flash column chromatography (hexanes to 70% DCM in hexanes) to give 2-chloro-4-methyl-6-(methylthio)-1,3,5-triazine (0.87 g, 78% yield) as a white solid. MS (API-ES) m/z 176 (M+H)+; 1H NMR (d6-DMSO, 400 MHz) δ 2.55 (s, 3H) 2.51 (br. s., 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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